

# paragenesis of elbaite in granitic pegmatites

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An In-depth Technical Guide to the Paragenesis of **Elbaite** in Granitic Pegmatites

#### Introduction

Elbaite, a sodium, lithium, and aluminum boro-silicate with the ideal chemical formula Na(Li<sub>15</sub>Al<sub>15</sub>)Al<sub>6</sub>(Si<sub>6</sub>O<sub>1</sub><sup>8</sup>)(BO<sub>3</sub>)<sub>3</sub>(OH)<sub>3</sub>(OH), is a prominent member of the tourmaline supergroup. [1][2] It is renowned for its remarkable range of colors, making it a highly prized gemstone.[2][3] The formation of **elbaite** is intrinsically linked to the terminal stages of magma crystallization in highly fractionated, lithium-rich granitic pegmatites.[2][3]

Paragenesis, in a geological context, refers to the sequence or order in which minerals crystallize from a common parent fluid. Understanding the paragenesis of **elbaite** provides critical insights into the geochemical evolution of these complex geological systems, including the changing pressure, temperature, and chemical composition of the pegmatite-forming melts and fluids. This guide synthesizes data from field observations and experimental studies to provide a comprehensive overview of the conditions and processes governing **elbaite** formation.

## **Geological Environment: LCT Granitic Pegmatites**

**Elbaite** is characteristic of the LCT (Lithium, Cesium, Tantalum) family of rare-element granitic pegmatites.[4] These pegmatites represent the final, volatile-rich silicate melts to crystallize from a parent granitic magma. As the magma body cools, fractional crystallization progressively removes common elements, leading to a significant enrichment of incompatible elements like Li, B, F, Mn, and Cs in the residual melt.



These pegmatites are often zoned, reflecting the progressive, inward crystallization from the walls of the dike or pocket. A typical zonation pattern includes:

- Border Zone: The outermost, fine-grained margin.
- Wall Zone: A coarser-grained zone adjacent to the border.
- Intermediate Zone(s): One or more zones characterized by very coarse crystals.
- Core: The last part to crystallize, often composed of massive quartz.
- Miarolitic Cavities: Open pockets or "vugs" where euhedral crystals, including gem-quality
   elbaite, can form.[5]

**Elbaite** is typically found in the most evolved inner zones, such as the transition between the intermediate zone and the quartz core, or within miarolitic cavities.[6][7]

## The Paragenetic Sequence of Elbaite

The formation of **elbaite** is a multi-stage process that tracks the evolving chemistry of the pegmatitic system. The sequence generally proceeds from an early magmatic stage dominated by iron and magnesium to a late hydrothermal stage dominated by lithium, manganese, and volatiles.

#### Early Magmatic Stage: Sequestration of Fe and Mg

In the early stages of pegmatite crystallization, the higher temperatures and initial melt composition favor the formation of Fe- and Mg-rich minerals. Tourmaline that crystallizes during this phase is typically the black, iron-rich species schorl or, less commonly, the magnesium-rich species dravite.[1][8] The crystallization of schorl, along with other minerals like biotite, effectively removes iron, magnesium, and titanium from the melt.[1][7][8] This sequestration is a critical prerequisite for the subsequent formation of colorful, Fe-poor **elbaite**.

The crystallization sequence often begins with schorl in the outer zones of the pegmatite, gradually transitioning to more evolved compositions toward the core.[1]

### Intermediate Pegmatitic Stage: Crystallization of Elbaite



As fractional crystallization proceeds, the residual melt becomes progressively enriched in lithium, sodium, aluminum, manganese, and boron. When the concentrations of these elements reach saturation, and after the bulk of the iron has been removed, **elbaite** begins to crystallize. This typically occurs in the inner zones of the pegmatite or in miarolitic cavities where the volatile-rich fluid phase has separated from the melt.[1][6]

The composition of the tourmaline continues to evolve during this stage. An increase in Mn and F can lead to the formation of olive-green fluor-tsilaisite and Mn-rich fluor-elbaite.[9] The specific color of the elbaite is controlled by trace amounts of chromophoric elements, primarily manganese and iron, and the effects of natural radiation.[3] Polychrome "watermelon" tourmalines, with pink cores and green rinds, are a testament to the changing chemistry of the fluid during crystallization.[3][6]

#### **Late-Stage Hydrothermal Activity**

The final stage of pegmatite evolution is often dominated by a hydrothermal fluid phase. This late-stage activity can lead to the formation of gem-quality crystals in miarolitic pockets.[10] However, these fluids can also be highly reactive, causing the alteration and replacement of earlier-formed minerals.[6][7] For instance, primary **elbaite** can be selectively replaced by the lithium-rich mica, lepidolite.[6]

In some cases, a late influx of Fe and Mn into the pocket, possibly from the leaching of surrounding rock by reactive fluids, can cause the formation of dark green or black terminations on previously formed, lightly-colored **elbaite** crystals.[9]

## **Physicochemical Conditions of Formation**

The formation of **elbaite** occurs under specific temperature, pressure, and fluid composition conditions, which can be constrained by studying fluid inclusions trapped within the crystals and by experimental petrology.

#### **Pressure and Temperature Conditions**

Studies of mineral assemblages and fluid inclusions in **elbaite**-bearing pegmatites indicate that crystallization occurs over a range of temperatures, generally decreasing from the magmatic to the hydrothermal stage.



Parameter	Value	Pegmatite Location / Method	Reference
Temperature	~500 - 650 °C	Mineral Assemblages	Emmons Pegmatite, Maine, USA
Temperature	> 500 °C (Trapping)	Fluid Inclusions	Mt. Capanne, Elba, Italy
Temperature	323 - 388 °C (Homogenization)	Fluid Inclusions	Mt. Capanne, Elba, Italy
Pressure	< ~3 - 4 kbar	Geological Setting	General Pegmatites
Pressure	~1.5 kbar (Assumed)	Geological Setting	Mt. Capanne, Elba, Italy

# **Fluid Composition**

Fluid inclusions reveal that the medium for **elbaite** growth is a complex, low-salinity aqueous fluid rich in volatiles like carbon dioxide.

Component	Value	Pegmatite Location	Reference
Salinity	0.7 - 7.7 wt.% NaCl equiv.	Mt. Capanne, Elba, Italy	[11]
Gas Phase Composition (Molar)			
CO <sub>2</sub>	~89%	Mt. Capanne, Elba, Italy	[11]
CH4	~4%	Mt. Capanne, Elba, Italy	[11]
N <sub>2</sub>	~6%	Mt. Capanne, Elba, Italy	[11]
H₂S	~1%	Mt. Capanne, Elba, Italy	[11]



## **Geochemical and Compositional Data**

The chemical composition of tourmaline is a direct reflection of the pegmatite's geochemical evolution. The transition from schorl to **elbaite** involves a significant decrease in Fe and Mg and an increase in Li and Al.

Parameter	Schorl (Early Stage)	Elbaite (Late Stage)	Neotype Elbaite (Rosina Pegmatite)	Reference
Ideal Formula	NaFe <sup>2+</sup> 3Al <sub>6</sub> (Si <sub>6</sub> O 18) (BO3)3(OH)3(OH)	Na(Li15Al15)Al6(Si 6O18) (BO3)3(OH)3(OH)	[1]	
Empirical Formula	-	-	X(Na <sub>0.71</sub> □ <sub>0.28</sub> Ca <sub>0</sub> .0 <sub>1</sub> )Y(Al <sub>1.77</sub> Li <sub>1.16</sub> Mn <sup>2+</sup> 0.06Fe <sup>2+</sup> 0.0 <sub>1</sub> ) ZAl <sub>6</sub> INVALID- LINK <sub>3</sub> V(OH) <sub>3</sub> W[(OH) <sub>0</sub> . 48F <sub>0.23</sub> O <sub>0.29</sub> ]	[1]
Key Cations	High Fe, Mg	High Li, Al, Mn	High Li, Al	[1][8][9]
Wt% FeO	High	Low to negligible	~0.11% (as Fe <sup>2+</sup> )	[1][9]
Wt% MnO	Low	Variable, can be high (e.g., up to 6.9%)	~0.55% (as Mn²+)	[1][5]
Wt% Li <sub>2</sub> O	Very Low	High	~2.01%	[1]
Wt% F	Low	Can be high (e.g., up to 1.4%)	~0.63%	[5][9]

Note: The neotype **elbaite** formula shows a transition from Mn-rich schorl in darker areas to chemically homogeneous **elbaite** in lighter regions.[1]



## **Experimental Protocols**

Understanding the stability and formation of **elbaite** is supported by laboratory experiments that attempt to replicate natural conditions. However, synthesizing tourmaline with a predominant **elbaite** component has proven to be exceptionally difficult, indicating a complex and perhaps narrow stability field.[12][13][14][15]

## **Hydrothermal Synthesis**

This is the primary method used to investigate the stability of tourmaline at elevated pressures and temperatures.

- Starting Materials: A mix of simple oxides or gels corresponding to the stoichiometric composition of the target tourmaline (e.g., **elbaite**) is prepared. Excess boric acid is often added.[14]
- Encapsulation: The starting materials, along with an aqueous solution (e.g., H<sub>2</sub>O, or solutions with HCl or HF), are sealed in inert metal capsules, typically gold or platinum.
- Experimental Run: The capsules are placed in a hydrothermal pressure vessel (autoclave).
   The vessel is heated to the target temperature (e.g., 450–750 °C) and pressurized using water as the medium to the target pressure (e.g., 150–260 MPa).[12]
- Duration: Experiments are run for a sufficient duration (days to weeks) to allow for reaction and crystal growth.
- Quench and Analysis: At the end of the experiment, the vessel is rapidly cooled ("quenched")
  to preserve the high-temperature mineral assemblage. The solid products are then extracted
  and analyzed.

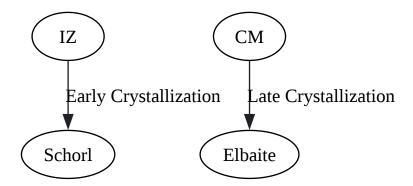
## **Key Analytical Methodologies**

• Electron Probe Micro-Analysis (EPMA): This technique is used for quantitative chemical analysis of the solid mineral phases on a micrometer scale. A focused beam of electrons strikes the sample, causing the emission of characteristic X-rays. The wavelength and intensity of these X-rays are used to identify and quantify the elements present (excluding very light elements like Li, B, H).



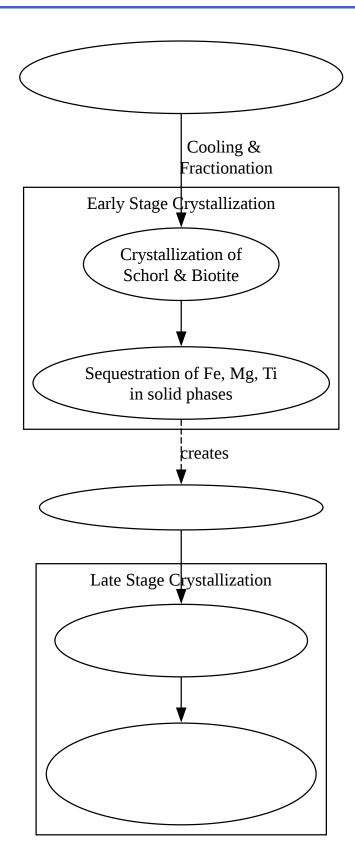
- Secondary Ion Mass Spectrometry (SIMS): This method is used to measure the concentrations of light elements, such as Lithium (Li) and Boron (B), which are difficult to quantify with EPMA.
- Fluid Inclusion Microthermometry: This protocol involves observing fluid inclusions in a
  transparent mineral sample on a specialized heating-freezing stage under a microscope. By
  precisely measuring the temperatures of phase changes (e.g., ice melting, homogenization
  of liquid and vapor), the salinity and density of the trapped fluid can be determined, providing
  constraints on the pressure-temperature conditions of mineral growth.[11]
- Raman Spectroscopy: This non-destructive technique is used to identify the molecular composition of phases within fluid inclusions, particularly gaseous species like CO<sub>2</sub>, CH<sub>4</sub>, and N<sub>2</sub>, by analyzing the vibrational modes of their molecules.[11]

#### **Visualizations**



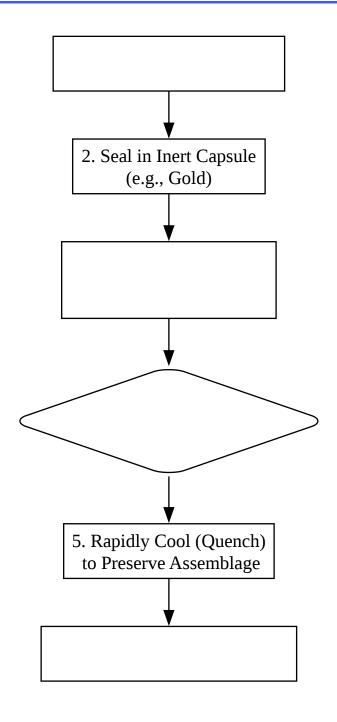
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